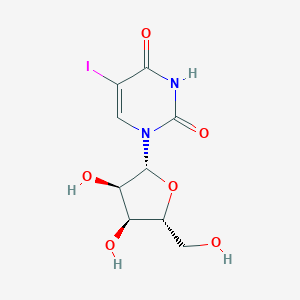

5-Iodouridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSLVDIXBGWPIS-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-99-3 | |

| Record name | 5-Iodouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-iodouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-IODOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZK4KVC76P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 5-Iodouridine in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2'-deoxyuridine (Idoxuridine or IUdR) is a synthetic thymidine (B127349) analog that holds a significant place in the history of antiviral chemotherapy as the first antiviral agent to be approved.[1][2] Structurally, it mimics the natural nucleoside thymidine, with the key difference being the substitution of a methyl group at the 5th position of the uracil (B121893) base with a bulky iodine atom.[3] This modification is the cornerstone of its antiviral activity, primarily directed against DNA viruses such as Herpes Simplex Virus (HSV).[3][4][5] While its systemic use is limited by cytotoxicity, its mechanism of action provides a fundamental model for understanding nucleoside analog-based antiviral therapies.[3][6]

Core Mechanism of Action

The antiviral effect of 5-Iodouridine is a multi-step process that begins with its cellular uptake and culminates in the disruption of viral DNA synthesis and function. This process can be broken down into two primary stages: metabolic activation and disruption of viral replication.

Metabolic Activation: Phosphorylation Cascade

For 5-Iodouridine to become active, it must first be converted into its triphosphate form, Idoxuridine triphosphate (IdoxTP).[3][7] This is a critical phosphorylation process catalyzed by both host cellular and viral kinases.[1][3]

-

Initial Phosphorylation: The first phosphorylation step to 5-Iodouridine monophosphate is a rate-limiting step and is efficiently catalyzed by viral thymidine kinase (TK). This provides a degree of selectivity, as the viral enzyme often has a higher affinity for the analog than the host cell's thymidine kinase.

-

Subsequent Phosphorylations: Cellular kinases then catalyze the subsequent phosphorylations to the diphosphate (B83284) and finally to the active triphosphate form, IdoxTP.[3][7]

This activation pathway is essential for the drug's antiviral efficacy.

Caption: Metabolic activation cascade of 5-Iodouridine.

Disruption of Viral Replication

The active Idoxuridine triphosphate (IdoxTP) acts as a competitive inhibitor and a fraudulent substrate for viral DNA polymerase.[1][3][8]

-

Competitive Inhibition: IdoxTP competes with the natural substrate, thymidine triphosphate (dTTP), for the active site of the viral DNA polymerase.[3]

-

Incorporation into Viral DNA: The viral DNA polymerase incorporates IdoxTP into the elongating viral DNA strand in place of thymidine.[3][5][8]

The incorporation of this altered nucleotide has several detrimental consequences for the virus:

-

Faulty DNA Strands: The presence of the large iodine atom causes steric hindrance, which can distort the DNA helix.[3]

-

Mispairing and Mutation: Idoxuridine does not pair with adenine (B156593) as precisely as thymidine, leading to base-pairing errors during subsequent rounds of replication.[3] This results in a high mutation rate in the viral genome.

-

Compromised Transcription and Translation: The altered DNA serves as a defective template for transcription into messenger RNA (mRNA). This can lead to the synthesis of faulty viral proteins that are non-functional or have reduced activity.

-

Inhibition of Viral Enzymes: Besides DNA polymerase, Idoxuridine can also inhibit other crucial enzymes like thymidylate phosphorylase.[1][8]

Ultimately, these disruptions lead to the production of non-infectious or defective viral particles, effectively halting the spread of the infection.[3]

Caption: Mechanism of viral DNA replication inhibition by 5-Iodouridine.

Quantitative Antiviral Activity

The efficacy of an antiviral compound is often quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication by 50% in vitro. The 50% cytotoxic concentration (CC50) is the concentration that kills 50% of the host cells. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.[9]

| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Human Keratinocytes | In vitro | Less active than in animal models | [10] |

| Herpesviridae | Varicella-Zoster Virus (VZV) | - | - | Active | [5] |

| Poxviridae | Vaccinia Virus | - | - | Active | [5] |

| Adenoviridae | Adenovirus | - | - | Active | [5] |

| Herpesviridae | Cytomegalovirus (CMV) | - | - | Active | [5] |

Note: Specific IC50/EC50 values for 5-Iodouridine are highly variable depending on the viral strain, cell line, and assay conditions used. The table provides a qualitative summary of its activity spectrum.

Experimental Protocols

Plaque Reduction Assay

This is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[11]

Methodology:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates.[11]

-

Virus Titration: Perform serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (typically 50-100 per well).[11]

-

Infection: Infect the cell monolayers with the predetermined virus concentration. Allow for a 1-hour adsorption period at 37°C.[11]

-

Treatment: After adsorption, remove the virus inoculum. Add an overlay medium (e.g., methylcellulose (B11928114) or agarose) containing serial dilutions of 5-Iodouridine to the wells.[11][12]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.[11]

-

Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet.[11][12] The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. The EC50 value is determined from the resulting dose-response curve.[12]

Caption: Workflow for a Plaque Reduction Assay.

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound's active form (IdoxTP) on the viral DNA polymerase.

Methodology:

-

Enzyme Preparation: Purify viral DNA polymerase from infected cells or use a recombinant version of the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing a buffered solution, a DNA template-primer (e.g., activated calf thymus DNA), divalent cations (e.g., MgCl2), and three of the four deoxyribonucleoside triphosphates (dNTPs).[13]

-

Radiolabeled Substrate: The fourth dNTP (e.g., dTTP) is included in its radiolabeled form (e.g., [3H]dTTP) to allow for quantification of DNA synthesis.[13]

-

Inhibitor Addition: Add varying concentrations of Idoxuridine triphosphate (IdoxTP) to the reaction tubes. Include a no-inhibitor control.

-

Reaction Initiation and Termination: Initiate the reaction by adding the purified viral DNA polymerase and incubate at 37°C.[13] Stop the reaction after a set time (e.g., 20 minutes) by adding a quenching agent like trichloroacetic acid.

-

Quantification: Precipitate the newly synthesized, radiolabeled DNA onto filters. Wash the filters to remove unincorporated [3H]dTTP. Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the rate of DNA synthesis at each inhibitor concentration. Calculate the IC50 value, which is the concentration of IdoxTP that reduces polymerase activity by 50%. Kinetic parameters like the inhibition constant (Ki) can also be determined.[14]

Caption: Workflow for a DNA Polymerase Inhibition Assay.

Conclusion

5-Iodouridine serves as a classic example of a nucleoside analog antiviral. Its mechanism hinges on intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleotides and is incorporated into viral DNA.[3] This incorporation leads to the synthesis of a non-functional viral genome, thereby inhibiting viral replication.[3][8] Although its clinical application is restricted due to a lack of specificity for viral enzymes over host enzymes, the principles of its action—metabolic activation and disruption of nucleic acid synthesis—have been fundamental to the development of subsequent, more selective, and safer antiviral drugs.

References

- 1. Idoxuridine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Idoxuridine? [synapse.patsnap.com]

- 4. Mode of antiviral action of 5-iodouracil deoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mims.com [mims.com]

- 6. youtube.com [youtube.com]

- 7. google.com [google.com]

- 8. Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 5-Iodouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanisms of action of 5-Iodouridine and its clinically significant derivative, 5-Iodo-2'-deoxyuridine (Idoxuridine). This document details historical context, comprehensive synthesis protocols, and the biological pathways influenced by these compounds, serving as a critical resource for professionals in antiviral and anticancer drug development.

Discovery and Historical Context

5-Iodo-2'-deoxyuridine (Idoxuridine), a halogenated pyrimidine (B1678525) analog of thymidine (B127349), was first synthesized in 1958 by Dr. William H. Prusoff at Yale University.[1][2] Initially developed with the intent of being an anti-cancer agent, its potent antiviral properties were soon discovered.[2][3] This led to its landmark approval in 1962 as the first-ever antiviral drug, specifically for the topical treatment of herpes simplex keratitis.[1][4] This pioneering discovery opened the door for the development of nucleoside analogs as a cornerstone of antiviral chemotherapy.[5][6] While its systemic use is limited by cardiotoxicity, Idoxuridine's impact on virology and medicine remains profound.[1][4]

Chemical Synthesis of 5-Iodouridine and Derivatives

The synthesis of 5-Iodouridine and its deoxy counterpart can be achieved through several methods, primarily involving the direct iodination of the uridine (B1682114) or deoxyuridine scaffold. Below are detailed protocols for common synthetic routes.

General Synthesis of 5-Iodo-2'-Deoxyuridine

A prevalent method for the synthesis of 5-Iodo-2'-deoxyuridine involves the direct iodination of 2'-deoxyuridine.

Experimental Protocol:

A mixture of 3′,5′-di-O-acetyl-2′-deoxyuridine, iodine, and ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile (B52724) is stirred at 80°C for one hour. Following the reaction, the solvent is evaporated, and the residue is treated with a 5% sodium bisulfite solution to neutralize any unreacted iodine. The resulting mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried with magnesium sulfate, and evaporated to yield 3′,5′-di-O-acetyl-5-iodo-2′-deoxyuridine. This intermediate is then deprotected to afford the final product.

Table 1: Quantitative Data for a Representative Synthesis of a 5-Iodouridine Derivative

| Step | Compound | Starting Material (g) | Reagents | Solvent | Yield |

| 1 | 3′,5′-di-O-acetyl-2′-Deoxyuridine | 2′-deoxyuridine (1.00) | Acetic anhydride, pyridine | Pyridine | Quantitative |

| 2 | 3′,5′-di-O-acetyl-5-iodo-2′-Deoxyuridine | 3′,5′-di-O-acetyl-2′-deoxyuridine (1.37) | Iodine, Ceric Ammonium Nitrate | Acetonitrile | - |

| 3 | 5-Iodo-4-Thio-2′-Deoxyuridine | 3′,5′-di-O-acetyl-5-iodo-4-thio-2′-deoxyuridine (1.06) | Sodium methoxide | Methanol | - |

"Green Chemistry" Approach to Iodination

An environmentally friendly method for the iodination of pyrimidine derivatives utilizes mechanical grinding under solvent-free conditions.[2]

Experimental Protocol:

Uracil (B121893) or cytosine, solid iodine, and a nitrate salt (e.g., AgNO3) are combined in a mortar with a few drops of acetonitrile.[2] The mixture is ground with a pestle for 20-30 minutes, during which the reaction proceeds exothermically.[2] Upon completion (monitored by TLC), a saturated solution of sodium thiosulfate (B1220275) is added to quench unreacted iodine, and the solid product is isolated.[2] This method has been reported to produce 5-Iodo-2′-Deoxyuridine in 86% yield.[2]

Table 2: Spectroscopic Data for 5-Iodo-2'-Deoxyuridine

| Type | Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.66 (s, 1H), 8.40 (s, 1H), 6.10 (t, J = 6.5 Hz, 1H), 4.29–4.19 (m, 1H), 3.79 (q, J = 3.2 Hz, 1H), 3.65–3.51 (m, 2H), 2.20–2.04 (m, 2H) |

| ¹³C NMR (500 MHz, DMSO-d₆) | δ 160.97, 150.58, 145.53, 88.00, 85.13, 70.48, 69.73, 61.30 |

| HRMS (ESI) [M + H]⁺ | Calculated: 354.1005, Found: 353.9707 |

Data obtained from a "green chemistry" synthesis approach.[2]

Synthesis and Iodination Workflows

The following diagrams illustrate the chemical synthesis workflows described above.

Caption: General synthesis of 5-Iodo-2'-Deoxyuridine.

Caption: Green chemistry approach to iodination.

Mechanisms of Action

5-Iodouridine and its derivatives exert their biological effects through multiple mechanisms, primarily as an antiviral agent and a radiosensitizer in cancer therapy.

Antiviral Mechanism of Action

As a nucleoside analog, Idoxuridine's antiviral activity stems from its ability to be incorporated into viral DNA during replication.

Mechanism Steps:

-

Cellular Uptake and Phosphorylation: Idoxuridine (B1674378) enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form, idoxuridine triphosphate (IdoxTP).[7]

-

Competitive Inhibition: IdoxTP competes with the natural nucleoside, thymidine triphosphate (dTTP), for incorporation into the replicating viral DNA strand by viral DNA polymerase.[7]

-

Disruption of DNA Replication: The incorporation of Idoxuridine into the viral genome leads to a dysfunctional DNA molecule. The bulky iodine atom at the 5-position of the uracil ring causes steric hindrance and incorrect base pairing, resulting in mutations and a halt in viral replication.[4][7] This produces non-infectious viral particles.[7]

Caption: Antiviral action of 5-Iodo-2'-Deoxyuridine.

Radiosensitization in Cancer Therapy

In oncology, 5-Iodouridine acts as a radiosensitizer, enhancing the efficacy of radiation therapy.

Mechanism Steps:

-

Incorporation into Cancer Cell DNA: Similar to its antiviral mechanism, Idoxuridine is taken up by rapidly dividing cancer cells and incorporated into their DNA in place of thymidine.

-

Enhanced Radiation-Induced Damage: When cells containing Idoxuridine-substituted DNA are exposed to ionizing radiation, the iodine atom acts as a potent electron acceptor.[8] This leads to an increased production of DNA strand breaks and other cytotoxic lesions compared to non-substituted DNA, ultimately resulting in enhanced cancer cell death.[8][9]

Caption: Radiosensitization by 5-Iodouridine.

Broader Applications and Future Directions

Beyond its established roles, 5-Iodouridine continues to be a valuable tool in biochemical and pharmaceutical research. It is used in the synthesis of modified nucleotides and as a probe to study nucleic acid metabolism and function.[10][11] Current research is exploring its potential in combination with other chemotherapeutic agents and in the development of novel drug delivery systems to improve its therapeutic index.[12][13] The foundational work on 5-Iodouridine has paved the way for the development of a wide array of nucleoside analogs that are critical in the treatment of viral infections and cancer.

References

- 1. acs.org [acs.org]

- 2. What is Idoxuridine?_Chemicalbook [chemicalbook.com]

- 3. Antiviral drugs–: history and obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Idoxuridine - Wikipedia [en.wikipedia.org]

- 5. In memoriam: William H. Prusoff | Yale News [news.yale.edu]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Idoxuridine? [synapse.patsnap.com]

- 8. Electron-Induced Fragmentation of 5-Iodouridine: Implications for Enhanced Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. 5-Iododeoxyuridine increases the efficacy of the radioimmunotherapy of human tumors growing in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of [5-125I]iododeoxyuridine incorporation into tumour and normal tissue DNA by methotrexate and thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Metabolism of 5-Iodouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and metabolism of 5-Iodouridine (5-IU), a synthetic pyrimidine (B1678525) nucleoside analog. Understanding the pharmacokinetic profile and metabolic fate of 5-IU is critical for its potential therapeutic applications, including as a radiosensitizer and an antiviral agent. This document synthesizes available data on its stability, metabolic pathways, and the experimental methodologies used for its evaluation.

In Vivo Stability and Pharmacokinetics

5-Iodouridine exhibits limited in vivo stability, undergoing rapid metabolism primarily in the liver. While specific pharmacokinetic data for 5-Iodouridine is sparse in the literature, extensive research on its closely related analog, 5-iodo-2'-deoxyuridine (IdUrd), provides significant insights into its expected in vivo behavior. The primary metabolic pathway for both compounds involves the enzymatic cleavage of the glycosidic bond, leading to the formation of 5-iodouracil (B140508) (IUra).

Studies on IdUrd have demonstrated a very short plasma half-life, often less than 5 minutes, and a high total body clearance, indicating rapid removal from systemic circulation[1]. It is anticipated that 5-Iodouridine follows a similar pharmacokinetic profile due to its susceptibility to the same metabolic enzymes.

Table 1: Pharmacokinetic Parameters of 5-iodo-2'-deoxyuridine (IdUrd) in Humans (as a proxy for 5-Iodouridine)

| Parameter | Value | Species | Reference |

| Disappearance Half-life (t½) | < 5 minutes | Human | [1] |

| Total Body Clearance | 750 ml/min/m² | Human | [1] |

| Time to Reach Steady State | < 1 hour | Human | [1] |

Metabolism of 5-Iodouridine

The in vivo metabolism of 5-Iodouridine is a rapid and efficient process, primarily occurring through two key enzymatic steps: phosphorolysis and subsequent catabolism of the resulting pyrimidine base.

Primary Metabolism: Conversion to 5-Iodouracil

The initial and rate-limiting step in the metabolism of 5-Iodouridine is the cleavage of the N-glycosidic bond by uridine (B1682114) phosphorylase (UPase). This enzyme, abundant in the liver, catalyzes the reversible phosphorolysis of uridine and its analogs to the corresponding pyrimidine base and ribose-1-phosphate[2]. In the case of 5-Iodouridine, this reaction yields 5-iodouracil (IUra) and ribose-1-phosphate.

The high activity of uridine phosphorylase towards uridine analogs is a major determinant of their short in vivo half-life[2].

Secondary Metabolism of 5-Iodouracil

Following its formation, 5-iodouracil undergoes further catabolism, primarily through the pyrimidine degradation pathway. The key enzyme in this process is dihydrouracil dehydrogenase , which catalyzes the reduction of the uracil (B121893) ring[1]. The resulting metabolites can then be further broken down and excreted. Additionally, deiodination, the removal of the iodine atom, can occur, although the specific enzymes responsible for this in the context of 5-iodouracil are not as well-characterized as those for thyroid hormones[3].

Table 2: Key Metabolites of 5-Iodouridine

| Metabolite | Description | Enzyme(s) Involved |

| 5-Iodouracil (IUra) | The primary and major metabolite formed by the cleavage of the glycosidic bond. | Uridine Phosphorylase |

| Dihydro-5-iodouracil | A product of the reduction of the 5-iodouracil ring. | Dihydrouracil Dehydrogenase |

| Uracil | May be formed following deiodination of 5-iodouracil. | Deiodinases (postulated) |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 5-Iodouridine

The metabolic conversion of 5-Iodouridine is a linear pathway initiated by uridine phosphorylase. The resulting 5-iodouracil is then subject to further degradation.

Caption: Metabolic pathway of 5-Iodouridine to 5-Iodouracil and subsequent metabolites.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

A typical experimental workflow to determine the in vivo pharmacokinetics of a nucleoside analog like 5-Iodouridine involves several key steps, from animal model selection to data analysis.

Caption: General experimental workflow for in vivo pharmacokinetic studies of 5-Iodouridine.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the in vivo stability and metabolism of 5-Iodouridine. Below are generalized methodologies based on standard practices for nucleoside analog pharmacokinetic studies.

Animal Models and Drug Administration

-

Animal Species: Male Sprague-Dawley rats or BALB/c mice are commonly used for pharmacokinetic studies of nucleoside analogs[4][5].

-

Housing and Acclimatization: Animals should be housed in a controlled environment with a standard diet and water ad libitum for at least one week before the experiment.

-

Drug Formulation: 5-Iodouridine is typically dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS) for injection.

-

Administration: For intravenous (IV) administration, the drug is administered as a bolus injection via the tail vein. For oral (PO) administration, gavage is used.

Blood Sampling and Plasma Preparation

-

Sampling Time Points: Blood samples (approximately 100-200 µL) are collected at predetermined time points post-dosing. For IV administration, early time points (e.g., 2, 5, 15, 30 minutes) are crucial to capture the rapid distribution and elimination phases. For PO administration, sampling is extended to capture absorption (e.g., 15, 30, 60, 120, 240 minutes).

-

Blood Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Separation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method for Quantification

-

Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 5-Iodouridine and its metabolites in plasma[6].

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to remove the precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatography: A reverse-phase C18 column is commonly used for the separation of the analytes. The mobile phase usually consists of a gradient of water and acetonitrile containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for 5-Iodouridine and 5-iodouracil are monitored.

-

Quantification: A calibration curve is constructed using known concentrations of 5-Iodouridine and 5-iodouracil in a surrogate matrix (e.g., blank plasma). An internal standard (e.g., a stable isotope-labeled version of the analyte) is used to correct for matrix effects and variations in sample processing and instrument response.

Pharmacokinetic Data Analysis

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin.

-

Parameters: Key parameters to be determined include:

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

Cmax (Maximum Concentration): The peak plasma concentration observed after drug administration (for PO).

-

Tmax (Time to Maximum Concentration): The time at which Cmax is reached (for PO).

-

AUC (Area Under the Curve): The total drug exposure over time.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation (for PO).

-

Conclusion

The in vivo stability of 5-Iodouridine is limited by its rapid and extensive metabolism, primarily mediated by uridine phosphorylase, leading to the formation of 5-iodouracil. This metabolic instability results in a short plasma half-life and rapid clearance from the body. A thorough understanding of these pharmacokinetic and metabolic characteristics, obtained through well-designed in vivo studies and robust bioanalytical methods, is paramount for the further development and potential clinical application of 5-Iodouridine and its derivatives. The methodologies and data presented in this guide provide a foundational framework for researchers in this field.

References

- 1. Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and metabolism of 5-125I-iodo-4'-thio-2'-deoxyuridine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicology and pharmacokinetic study of orally administered 5-iodo-2-pyrimidinone-2'deoxyribose (IPdR) x 28 days in Fischer-344 rats: impact on the initial clinical phase I trial design of IPdR-mediated radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Iodouridine: A Versatile Tool for Interrogating RNA Dynamics and Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA dynamics, encompassing its synthesis, processing, decay, and interactions with other molecules, is fundamental to understanding gene regulation and cellular function. Metabolic labeling with nucleoside analogs has emerged as a powerful strategy to track and isolate newly transcribed RNA. 5-Iodouridine (5-IU), a halogenated pyrimidine (B1678525) nucleoside analog, presents unique chemical properties that make it a valuable tool for researchers in this field. While its primary application has been in the study of RNA-protein interactions through photocrosslinking, its potential as a metabolic label for studying RNA turnover is an area of growing interest. This technical guide provides a comprehensive overview of 5-Iodouridine's applications, detailing experimental protocols and presenting key data to facilitate its use in the laboratory.

Core Properties of 5-Iodouridine

5-Iodouridine is structurally similar to the natural nucleoside uridine (B1682114), allowing for its recognition and incorporation into nascent RNA transcripts by cellular RNA polymerases. The presence of the iodine atom at the 5th position of the uracil (B121893) base imparts specific chemical characteristics that can be exploited for experimental purposes.

| Property | Description | Reference |

| Chemical Formula | C₉H₁₁IN₂O₆ | [1] |

| Molecular Weight | 370.10 g/mol | [1] |

| Photoreactivity | The iodinated uracil base is a strong chromophore that can be photoactivated by UV light, leading to covalent crosslinking with interacting molecules, particularly proteins. | [2] |

| Enzymatic Incorporation | 5-Iodouridine triphosphate (5-IUTP) is a substrate for RNA polymerases, such as T7 RNA polymerase, allowing for the in vitro synthesis of 5-IU-labeled RNA. | [3][4] |

| Cellular Uptake | As a nucleoside analog, 5-Iodouridine can be taken up by cells and enter the nucleotide salvage pathway to be converted into its triphosphate form for incorporation into RNA. | [5] |

5-Iodouridine for Studying RNA-Protein Interactions: PAR-CLIP

The most established application of 5-Iodouridine is in Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP). This technique allows for the precise identification of binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.

Experimental Workflow for PAR-CLIP

The PAR-CLIP protocol involves the metabolic labeling of cellular RNA with a photoactivatable nucleoside like 5-Iodouridine, followed by UV crosslinking, immunoprecipitation of the target RBP, and sequencing of the crosslinked RNA fragments.

Detailed Protocol for PAR-CLIP using 5-Iodouridine

This protocol is a generalized procedure based on established PAR-CLIP methodologies.

1. Metabolic Labeling and Crosslinking:

-

Culture cells to the desired confluency.

-

Add 5-Iodouridine to the culture medium at a final concentration of 100 µM.

-

Incubate for 12-16 hours to allow for incorporation into newly synthesized RNA.

-

Wash the cells with PBS and irradiate with 365 nm UV light to induce crosslinking.

2. Immunoprecipitation:

-

Lyse the cells and perform partial RNA digestion using RNase T1.

-

Incubate the lysate with an antibody specific to the RBP of interest coupled to magnetic beads.

-

Wash the beads to remove non-specifically bound proteins and RNA.

3. RNA Processing and Library Preparation:

-

Perform on-bead dephosphorylation and ligation of a 3' adapter to the captured RNA fragments.

-

Radiolabel the 5' ends of the RNA fragments with ³²P.

-

Elute the RBP-RNA complexes from the beads and separate them by SDS-PAGE.

-

Transfer the complexes to a nitrocellulose membrane and excise the region corresponding to the RBP-RNA adducts.

-

Digest the protein with Proteinase K, leaving a small peptide attached to the RNA at the crosslink site.

-

Isolate the RNA fragments.

-

Perform reverse transcription, which will often terminate at the site of the residual peptide.

-

Ligate a 5' adapter, amplify the cDNA, and prepare the library for high-throughput sequencing.

4. Data Analysis:

-

Align the sequencing reads to the reference genome or transcriptome.

-

Identify clusters of reads that represent RBP binding sites. The termination sites of reverse transcription can help pinpoint the exact crosslinking nucleotide.

5-Iodouridine for Studying RNA Dynamics: A Generalized Approach

While not as established as for PAR-CLIP, 5-Iodouridine can theoretically be used to measure RNA synthesis and decay rates through metabolic pulse-chase experiments coupled with high-throughput sequencing. The following is a generalized protocol based on principles from other metabolic labeling techniques.

Conceptual Workflow for 5-IU-based RNA Dynamics Studies

Generalized Protocol for 5-IU Pulse-Chase Sequencing

1. Metabolic Pulse-Chase Labeling:

-

Pulse: Add 5-Iodouridine to the cell culture medium at a concentration that needs to be empirically determined to balance labeling efficiency and cytotoxicity. A starting point could be in the range of 100-200 µM. Incubate for a defined "pulse" period (e.g., 1-4 hours) to label newly synthesized RNA.

-

Chase: Remove the 5-IU-containing medium, wash the cells with PBS, and replace it with fresh medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM) to "chase" the 5-IU and prevent further incorporation.

-

Collect cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours).

2. RNA Isolation and Affinity Purification:

-

Isolate total RNA from the collected cells at each time point.

-

Enrich for the 5-IU-labeled RNA. This is a critical step that currently lacks a standardized method for 5-IU. Potential strategies include:

-

Immunoprecipitation: Using a specific antibody that recognizes 5-Iodouridine or iodinated nucleotides.

-

Chemical-based enrichment: If a bioorthogonal handle were to be attached to the 5-iodouracil (B140508) base, this could be used for affinity purification.

-

3. Library Preparation and Sequencing:

-

Prepare RNA sequencing libraries from the enriched, newly transcribed RNA fractions from each time point.

-

Perform high-throughput sequencing.

4. Data Analysis:

-

Align sequencing reads to a reference genome.

-

Quantify the abundance of each transcript at each time point of the chase.

-

Model the decay of each transcript over time to calculate its half-life.

Signaling Pathway Visualization: Nucleotide Salvage Pathway

The incorporation of 5-Iodouridine into RNA is dependent on the nucleotide salvage pathway, which recycles nucleosides and nucleobases.

References

Unveiling the Molecular Architecture of 5-Iodouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular conformation of 5-Iodouridine, a halogenated pyrimidine (B1678525) nucleoside analog of significant interest in medicinal chemistry. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This document provides a comprehensive overview of its solid-state conformation based on crystallographic data and discusses its biological role as a radiosensitizer.

Solid-State Conformation: Insights from X-ray Crystallography

The definitive solid-state structure of 5-Iodouridine was determined by X-ray crystallography. The crystal structure reveals two independent molecules in the asymmetric unit, designated as Molecule I and Molecule II, which exhibit notable conformational differences.

Crystal Data and Structure Refinement

The crystallographic parameters for 5-Iodouridine are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₉H₁₁IN₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 4.683 ± 0.005 Å |

| b | 17.14 ± 0.01 Å |

| c | 14.58 ± 0.01 Å |

| β | 90.85 ± 0.1° |

| Molecules per Asymmetric Unit | 2 |

Molecular Conformation: A Tale of Two Molecules

The two independent molecules of 5-Iodouridine in the crystal lattice display distinct conformations, particularly in the pucker of the ribose ring and the orientation of the glycosidic bond.[1]

Table 1: Key Torsional Angles and Puckering Parameters for 5-Iodouridine [1]

| Parameter | Molecule I | Molecule II |

| Glycosidic Torsion Angle (χ) | -13.2° | -58.7° |

| Sugar Pucker | C(3')-endo | C(2')-endo |

| C(5')-O(5') Bond Orientation | gauche-gauche | trans-gauche |

The dihedral angle between the base and the sugar planes is 69° in both molecules.[1] The difference in the glycosidic torsion angle (χ) classifies Molecule I as being in the anti conformation, while Molecule II adopts a conformation intermediate between anti and syn. The ribose ring in Molecule I exhibits a C(3')-endo pucker, where the C(3') atom is displaced on the same side as the C(5') atom relative to the plane of the other ring atoms.[1] In contrast, Molecule II shows a C(2')-endo pucker.[1]

Furthermore, the orientation of the exocyclic C(5')-O(5') bond differs between the two molecules. In Molecule I, it is in a gauche-gauche conformation relative to the C(4')-O(4') and C(4')-C(3') bonds. In Molecule II, it adopts a trans-gauche conformation.[1]

Bond Lengths and Angles

The bond lengths and angles within the two molecules of 5-Iodouridine are presented in the following tables. These values are crucial for computational modeling and for understanding the electronic effects of the iodine substitution.

Table 2: Selected Bond Lengths (Å) in 5-Iodouridine [1]

| Bond | Molecule I | Molecule II |

| I - C(5) | 2.09 | 2.08 |

| N(1) - C(1') | 1.48 | 1.50 |

| C(1') - O(4') | 1.44 | 1.43 |

| C(2') - C(3') | 1.52 | 1.53 |

| C(3') - C(4') | 1.52 | 1.52 |

| C(4') - O(4') | 1.46 | 1.46 |

| C(4') - C(5') | 1.52 | 1.51 |

| C(5') - O(5') | 1.43 | 1.44 |

Table 3: Selected Bond Angles (°) in 5-Iodouridine [1]

| Angle | Molecule I | Molecule II |

| I - C(5) - C(4) | 120 | 121 |

| I - C(5) - C(6) | 121 | 121 |

| C(6) - N(1) - C(1') | 119 | 118 |

| N(1) - C(1') - O(4') | 108 | 109 |

| C(1') - O(4') - C(4') | 110 | 109 |

| O(4') - C(4') - C(3') | 105 | 105 |

| O(4') - C(4') - C(5') | 109 | 110 |

Conformation in Solution: An NMR Perspective

While X-ray crystallography provides a static picture of the molecular conformation in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic conformational landscape in solution. A detailed quantitative analysis of the solution conformation of 5-Iodouridine through techniques like Nuclear Overhauser Effect (NOE) spectroscopy and analysis of vicinal coupling constants is not extensively reported in the literature.

However, based on studies of related nucleosides, it is expected that 5-Iodouridine in solution exists in a dynamic equilibrium between different sugar puckers (C2'-endo and C3'-endo) and rotamers about the glycosidic bond (syn and anti conformations). The relative populations of these conformers are influenced by factors such as the solvent, temperature, and pH.

Experimental Protocols

X-ray Crystallography

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction.[1]

Methodology:

-

Crystal Growth: Single crystals of 5-Iodouridine were grown.

-

Data Collection: Two crystals were used for data collection. One was mounted along the a-axis and the other along the b-axis. Intensity data were collected on a Hilger and Watts linear diffractometer using molybdenum radiation.[1]

-

Structure Solution and Refinement: The structure was solved using the heavy-atom method, owing to the presence of the iodine atom. The positions of the iodine atoms were determined from the Patterson function, and the remaining non-hydrogen atoms were located from Fourier syntheses. The positional and thermal parameters were then refined by the method of least squares. The final R-value for 2143 observed reflections was 0.061.[1]

Biological Significance: Mechanism as a Radiosensitizer

5-Iodouridine exhibits significant biological activity as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment. Its mechanism of action involves its incorporation into DNA, which then leads to increased radiation-induced damage.

The workflow diagram above illustrates the key steps in the radiosensitization mechanism of 5-Iodouridine. After cellular uptake, 5-Iodouridine is phosphorylated to its triphosphate form. This analog is then recognized by DNA polymerases and incorporated into the cellular DNA in place of thymidine (B127349) during DNA replication. The presence of the heavy iodine atom in the DNA structure makes the DNA more susceptible to damage from ionizing radiation, leading to an increase in the formation of DNA double-strand breaks, which are highly cytotoxic and can lead to cell death.

Conclusion

The molecular conformation of 5-Iodouridine in the solid state is well-characterized, revealing two distinct conformers with differences in sugar pucker and glycosidic bond orientation. This structural information is invaluable for understanding its interaction with biological targets. While a detailed solution-state conformational analysis is not yet fully elucidated, the established role of 5-Iodouridine as a DNA-incorporating radiosensitizer provides a clear mechanism for its biological activity. Further studies, particularly comprehensive NMR analyses, would provide a more complete picture of its conformational dynamics in a physiological environment and could further aid in the development of more effective cancer therapeutics.

References

Physical and chemical properties of 5-Iodouridine

An In-Depth Technical Guide to 5-Iodouridine: Physical, Chemical, and Biological Properties

Introduction

5-Iodouridine is a halogenated pyrimidine (B1678525) nucleoside analog of uridine (B1682114). It has garnered significant interest within the scientific community, particularly for its potential applications in antiviral and anticancer research. Its mechanism of action primarily involves its incorporation into nucleic acids, leading to disruption of normal cellular processes. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Iodouridine, intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

5-Iodouridine is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁IN₂O₆ | [1] |

| Molecular Weight | 370.10 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 205-207 °C (decomposes) | [2] |

| Solubility | ||

| Water | Slightly soluble | |

| DMSO | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Methanol | Soluble |

Identifiers

| Identifier | Value | Reference |

| CAS Number | 1024-99-3 | [2] |

| PubChem CID | 72423 | |

| SMILES | C1=C(C(=O)NC(=O)N1[C@H]2--INVALID-LINK--CO)O">C@@HO)I | [2] |

| InChI | InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | [2] |

Spectral Data

| Spectrum Type | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 11.68 (s, 1H), 8.48 (s, 1H), 5.72 (d, J = 4.6 Hz, 1H), 5.45 (d, J=5.9 Hz, 1H), 5.17 (d, J=5.0 Hz, 1H), 5.08 (t, J=5.4 Hz, 1H), 4.01 (dt, J = 16.7, 4.8 Hz, 2H), 3.86 (dt, J = 4.8, 2.8 Hz, 1H), 3.68 (dd, J = 12.1, 2.9 Hz, 1H), 3.57 (dd, J = 12.0, 2.7 Hz, 1H) | [1] |

| ¹³C NMR | Data not fully available in structured format. | |

| Infrared (IR) | Characteristic peaks for O-H, N-H, C=O, C-N, and C-I bonds are expected. Specific peak assignments require experimental data. A C-I stretching vibration is typically observed in the range of 600-500 cm⁻¹.[4][5][6][7][8] | |

| UV-Vis | Maximum absorption (λmax) is expected in the UV range, characteristic of pyrimidine nucleosides. Quantitative data on molar extinction coefficient (ε) requires specific experimental determination.[9][10][11][12] |

Experimental Protocols

Synthesis of 5-Iodouridine from Uridine

General Procedure:

-

Dissolution: Dissolve uridine in a suitable solvent, such as methanol.

-

Reagent Addition: Add iodine (I₂) and a promoter, such as silver sulfate (B86663) (Ag₂SO₄), to the solution. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the reaction mixture to remove any solids. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like water, to yield pure 5-Iodouridine.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[14][15][16][17][18][19][20][21]

General Protocol for Recrystallization of 5-Iodouridine:

-

Solvent Selection: Choose a solvent in which 5-Iodouridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water is often a suitable solvent for nucleosides.

-

Dissolution: Place the crude 5-Iodouridine in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals, for example, in a desiccator or a vacuum oven, to remove the residual solvent.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of 5-Iodouridine and its metabolites, a reversed-phase HPLC method with UV detection is commonly employed.[13][22]

Hypothetical HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common mobile phase could be a 95:5 (v/v) mixture of buffer and acetonitrile.[22]

-

Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[22]

-

Detection: UV detection at a wavelength where 5-Iodouridine has a strong absorbance, for example, around 290 nm.[22]

-

Injection Volume: Typically in the range of 10-20 µL.

-

Temperature: The analysis is often performed at ambient temperature.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 5-Iodouridine 95 1024-99-3 [sigmaaldrich.com]

- 3. By compound [wahoo.cns.umass.edu]

- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 5. researchgate.net [researchgate.net]

- 6. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2'-deoxyribonucleoside-5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. rsc.org [rsc.org]

- 12. larova.com [larova.com]

- 13. CN101054398B - Synthesis method of 2-deoxy-5-iodo-beta-uridine - Google Patents [patents.google.com]

- 14. m.youtube.com [m.youtube.com]

- 15. LabXchange [labxchange.org]

- 16. researchgate.net [researchgate.net]

- 17. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. mt.com [mt.com]

- 22. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodouridine: A Technical Guide to its Applications in Genetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodouridine (IUdR or IdU) is a halogenated pyrimidine (B1678525) analog of thymidine (B127349) that has garnered significant interest in genetic studies and cancer research. Its ability to be incorporated into newly synthesized DNA in place of thymidine provides a powerful tool for investigating various cellular processes. This technical guide delves into the core applications of 5-Iodouridine, providing an in-depth overview of its mechanisms of action, detailed experimental protocols, and its role in elucidating complex signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their studies.

Core Applications in Genetic Research

5-Iodouridine's utility in genetic studies stems from its multifaceted effects on cellular processes, primarily:

-

Cell Cycle Analysis: As a thymidine analog, 5-Iodouridine is incorporated into DNA during the S phase of the cell cycle. This incorporation allows for the precise identification and quantification of cells actively undergoing DNA replication. Techniques such as flow cytometry and mass cytometry can be employed to detect the incorporated 5-Iodouridine, providing a robust method for cell cycle analysis.[1][2][3][4][5]

-

Radiosensitization in Cancer Therapy: The incorporation of 5-Iodouridine into the DNA of cancer cells significantly enhances their sensitivity to ionizing radiation.[6] The iodine atom, with its high atomic number, increases the probability of photoelectric absorption of X-rays, leading to an enhanced localized radiation dose. Furthermore, the presence of the bulky iodine atom can distort the DNA helix, making it more susceptible to radiation-induced damage and impairing the cell's ability to repair this damage.[7] This radiosensitizing effect is a key area of investigation for improving the efficacy of radiotherapy in cancer treatment.

-

Induction of DNA Damage and Inhibition of Repair: Following irradiation, DNA containing 5-Iodouridine is prone to the formation of uracilyl radicals and subsequent DNA strand breaks. The presence of this altered base can also interfere with the enzymatic machinery responsible for DNA repair, leading to an accumulation of DNA lesions and ultimately, cell death.[6] This mechanism is fundamental to its role as a radiosensitizer.

-

Antiviral Activity: 5-Iodouridine has demonstrated antiviral properties, particularly against Herpes Simplex Virus (HSV).[8][9] Its mechanism of action involves its phosphorylation to a triphosphate form and subsequent incorporation into the viral DNA by viral DNA polymerase. This incorporation leads to a faulty viral genome, inhibiting viral replication.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of 5-Iodouridine and its derivatives in genetic studies.

Table 1: Radiosensitizing Effect of 5-Iodo-4-thio-2'-deoxyuridine (a 5-Iodouridine derivative) on MCF-7 Breast Cancer Cells

| Radiation Dose (Gy) | 5-Iodouridine Derivative Concentration (µM) | Surviving Fraction (%) |

| 0.5 | 0 | 78.4 |

| 0.5 | 10 | 67.7 |

| 0.5 | 100 | 59.8 |

| 1.0 | 0 | 68.2 |

| 1.0 | 10 | 54.9 |

| 1.0 | 100 | 40.8 |

Table 2: In Vitro Radiosensitization by 5-Iododeoxyuridine in Human Colon Tumor Cell Lines

| 5-Iododeoxyuridine Concentration (µM) | Outcome |

| 1-10 | Demonstrated in vitro radiosensitization |

Source: Leucovorin modulation of 5-iododeoxyuridine radiosensitization: a phase I study.[10]

Experimental Protocols

Cell Cycle Analysis using 5-Iodouridine and Mass Cytometry

This protocol outlines the general steps for analyzing the cell cycle in vitro using 5-Iodouridine (IdU) incorporation followed by mass cytometry.

Materials:

-

Cell culture medium

-

5-Iodouridine (IdU) stock solution (e.g., 10 mM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Fixation/Permeabilization Buffer

-

Metal-conjugated antibodies against cell cycle markers (e.g., Cyclin B1, phospho-Histone H3) and other proteins of interest

-

DNA intercalator (e.g., Iridium-based)

-

Mass cytometer

Procedure:

-

Cell Culture and IdU Labeling: Culture cells to the desired confluency. Add IdU to the culture medium at a final concentration of 10-50 µM and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into the DNA of S-phase cells.

-

Cell Harvest and Fixation: Harvest the cells by centrifugation. Wash the cell pellet with PBS. Resuspend the cells in a fixation/permeabilization buffer and incubate according to the manufacturer's instructions.

-

Antibody Staining: Wash the fixed and permeabilized cells. Resuspend the cells in a staining buffer containing the desired metal-conjugated antibodies against cell surface and intracellular markers, including cell cycle proteins. Incubate to allow for antibody binding.

-

DNA Staining: Wash the cells to remove unbound antibodies. Resuspend the cells in a solution containing a DNA intercalator.

-

Mass Cytometry Analysis: Acquire data on a mass cytometer. The intensity of the iodine signal will identify cells in the S-phase. The signals from the other antibodies will allow for the characterization of different cell populations and their cell cycle status.

Radiosensitization Study using a Clonogenic Assay

This protocol describes a typical clonogenic assay to assess the radiosensitizing effect of 5-Iodouridine.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

5-Iodouridine stock solution

-

Trypsin-EDTA

-

Radiation source (e.g., X-ray irradiator)

-

Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

-

Cell Seeding: Seed a known number of cells into multi-well plates or petri dishes and allow them to attach overnight.

-

5-Iodouridine Treatment: Treat the cells with various concentrations of 5-Iodouridine for a period that allows for at least one cell cycle (e.g., 24-48 hours). Include an untreated control group.

-

Irradiation: Irradiate the plates with a range of radiation doses. Include a non-irradiated control for each drug concentration.

-

Colony Formation: Replace the medium with fresh, drug-free medium and incubate the cells for 7-14 days, allowing colonies to form.

-

Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with Crystal Violet solution. Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction against the radiation dose to generate survival curves. The enhancement ratio can be calculated by comparing the doses required to achieve a certain level of cell kill with and without 5-Iodouridine.

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway Activated by 5-Iodouridine and Radiation

The incorporation of 5-Iodouridine into DNA and subsequent exposure to ionizing radiation leads to the formation of DNA double-strand breaks (DSBs). This triggers the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell cycle arrest and DNA repair.

Caption: DNA Damage Response pathway initiated by 5-Iodouridine and radiation.

Experimental Workflow for a Radiosensitization Study

The following diagram illustrates a typical workflow for investigating the radiosensitizing effects of 5-Iodouridine.

Caption: Workflow for a 5-Iodouridine radiosensitization experiment.

Conclusion

5-Iodouridine is a versatile and valuable tool in genetic studies and preclinical cancer research. Its ability to be incorporated into DNA allows for the detailed investigation of the cell cycle, the potentiation of radiation therapy, and the study of DNA damage and repair mechanisms. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this powerful compound. Further research into the nuances of its mechanisms and the development of more targeted delivery systems will undoubtedly expand its applications in the future.

References

- 1. Mass Cytometric Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Cycle Analysis by Mass Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]

- 4. Single Cell Mass Cytometry Adapted to Measurements of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine IdU with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]

- 6. Effects of 5'-iododeoxyuridine on the repair of radiation induced potentially lethal damage interphase chromatin breaks and DNA double strand breaks in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Idoxuridine? [synapse.patsnap.com]

- 8. Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitivity of Types 1 and 2 Herpes Simplex Virus to 5-Iodo-2′-Deoxyuridine and 9-β-d-Arabinofuranosyladenine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leucovorin modulation of 5-iododeoxyuridine radiosensitization: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Toxicity of 5-Iodouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodouridine, also known as Idoxuridine in its pharmaceutical form, is a synthetic thymidine (B127349) analog. It has been primarily investigated for its antiviral and radiosensitizing properties. As a nucleoside analog, its mechanism of action involves incorporation into DNA, leading to the disruption of DNA replication and function. This intrinsic mode of action necessitates a thorough understanding of its safety and toxicity profile, particularly concerning genotoxicity and reproductive toxicity. This technical guide provides a comprehensive overview of the available safety and toxicity data for 5-Iodouridine, with a focus on quantitative data, experimental methodologies, and the underlying toxicological mechanisms.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | Idoxuridine, 5-Iodo-2'-deoxyuridine | [Fisher Scientific SDS] |

| CAS Number | 54-42-2 | [Fisher Scientific SDS] |

| Molecular Formula | C₉H₁₁IN₂O₅ | [Santa Cruz Biotechnology] |

| Molecular Weight | 354.10 g/mol | [Santa Cruz Biotechnology] |

Non-Clinical Toxicology

Acute Toxicity

Limited quantitative data is available for the acute toxicity of 5-Iodouridine. The available data from intraperitoneal administration in rodents are summarized below.

| Test | Species | Route | LD50 | Reference |

| Acute Toxicity | Rat | Intraperitoneal | 4000 mg/kg | [Santa Cruz Biotechnology MSDS] |

| Acute Toxicity | Mouse | Intraperitoneal | 1000 mg/kg | [Santa Cruz Biotechnology MSDS] |

Experimental Protocol: Acute Toxicity (General)

Genotoxicity

The primary mechanism of action of 5-Iodouridine, as a thymidine analog that gets incorporated into DNA, strongly suggests a potential for genotoxicity.

In Vitro Studies:

A Safety Data Sheet from Fisher Scientific states that 5-Iodouridine is "Not mutagenic in AMES Test"[1]. However, the specific strains, concentrations, and presence or absence of metabolic activation (S9) are not detailed. The Ames test is a bacterial reverse mutation assay used to detect point mutations.

In Vivo Studies:

No specific in vivo genotoxicity studies, such as the micronucleus test, with quantitative results for 5-Iodouridine were identified in the public literature.

Experimental Protocol: Ames Test (General)

The bacterial reverse mutation assay (Ames test) uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control.

Experimental Protocol: In Vivo Micronucleus Assay (General)

In the in vivo micronucleus assay, rodents (usually mice or rats) are treated with the test substance. At appropriate time points, bone marrow or peripheral blood is collected. The cells are stained, and immature erythrocytes (polychromatic erythrocytes) are scored for the presence of micronuclei. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates that the substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).

Reproductive and Developmental Toxicity

5-Iodouridine is suspected to be a reproductive toxicant.

| Study Type | Species | Route | Dosing Regimen | Key Findings | Reference |

| Teratogenicity | Rabbit | Topical (ocular) | 0.1% solution, four times a day for 12 days | Fetal malformations including exophthalmos and clubbing of the forelegs. | Itoi et al., 1975 |

Experimental Protocol: Teratogenicity Study in Rabbits (Itoi et al., 1975)

-

Test System: Pregnant rabbits.

-

Test Substance and Administration: Nonradioactive 5-Iodouridine (Idoxuridine) was administered topically to the eye as a 0.1% solution.

-

Dosing Regimen: The solution was applied four times a day for a duration of 12 days during gestation.

-

Endpoints Evaluated: The offspring were examined for fetal malformations.

-

Results: The study reported the induction of fetal malformations, specifically exophthalmos (protrusion of the eyeballs) and clubbing of the forelegs. The study also noted that 5-Iodouridine was not found to be teratogenic in rats under the tested conditions.

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of 5-Iodouridine's toxicity is directly linked to its function as a thymidine analog.

Caption: Mechanism of 5-Iodouridine Toxicity.

The incorporation of 5-Iodouridine into the DNA strand in place of thymidine leads to a "faulty" DNA structure. This can result in several downstream toxic effects:

-

Inhibition of DNA Polymerase: The altered DNA structure can inhibit the function of DNA polymerase, thereby halting DNA replication.

-

Strand Breakage: The presence of the iodine atom can make the DNA more susceptible to strand breaks.

-

Transcriptional Errors: When the faulty DNA is transcribed into RNA, it can lead to the synthesis of non-functional or aberrant proteins.

These events can trigger cellular stress responses, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).

While specific studies detailing the activation of DNA damage response (DDR) pathways like ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) specifically by 5-Iodouridine are limited, it is highly probable that the DNA damage caused by its incorporation would activate these pathways. The ATR pathway is typically activated by single-strand DNA breaks and replication stress, while the ATM pathway responds primarily to double-strand breaks.

Caption: Putative DNA Damage Response to 5-Iodouridine.

Safety Assessment and Hazard Communication

Based on the available data, 5-Iodouridine is classified as a hazardous substance.

Hazard Classifications:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)

-

Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child)

-

Specific target organ toxicity (single exposure): Category 3 (Respiratory system)

(Based on Fisher Scientific Safety Data Sheet)

Logical Flow for Safety Assessment:

References

Methodological & Application

Application Notes and Protocols: 5-Iodouridine for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodouridine (5-IU) is a pyrimidine (B1678525) nucleoside analog of uridine (B1682114) where the hydrogen at the 5th position of the uracil (B121893) ring is replaced by an iodine atom. This modification allows 5-Iodouridine to function as an effective tool in various in vitro studies, primarily as a radiosensitizer and an antiviral agent.[1] Its mechanism of action involves its phosphorylation and subsequent incorporation into DNA in place of thymidine.[2] This incorporation makes the DNA more susceptible to damage, particularly from ionizing radiation, leading to enhanced cell killing.[3][4] Additionally, by interfering with viral DNA synthesis, it can inhibit the replication of certain viruses, such as Herpes Simplex Virus (HSV).[1]

These application notes provide a detailed protocol for the dissolution of 5-Iodouridine and its application in key in vitro assays.

Data Presentation

Solubility of 5-Iodouridine

| Solvent | Solubility | Notes |

| DMSO | ≥ 125 mg/mL (≥ 337.75 mM) | Ultrasonic treatment may be required for complete dissolution at high concentrations.[2] |

| Methanol (B129727) | Soluble | - |

| Water | Slightly soluble | - |

| Acetonitrile | Slightly soluble | - |

Storage and Stability

| Form | Storage Temperature | Stability | Notes |

| Solid | 2-8°C | ≥ 4 years | Store in a dry, well-ventilated place.[5] |

| In Solvent (e.g., DMSO) | -20°C | 1 month (protect from light) | For short-term storage. |

| In Solvent (e.g., DMSO) | -80°C | 6 months (protect from light) | For long-term storage.[2] |

Experimental Protocols

Protocol 1: Preparation of 5-Iodouridine Stock Solution

This protocol describes the preparation of a 100 mM stock solution of 5-Iodouridine in DMSO.

Materials:

-

5-Iodouridine powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 37.01 mg of 5-Iodouridine (Molecular Weight: 370.1 g/mol ).

-

Dissolution:

-

Add the weighed 5-Iodouridine powder to a sterile microcentrifuge tube.

-

Add 1 mL of cell culture grade DMSO.

-

Vortex the solution thoroughly for 2-3 minutes.

-

-

Ensure complete dissolution:

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, gently warm the solution in a water bath at 37°C for 5-10 minutes or sonicate for a few minutes until the solution is clear.[2]

-

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.[2]

-

Note on DMSO concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the specific cell line being used, typically below 0.5%.[6][7]

Protocol 2: In Vitro Radiosensitization Study using a Clonogenic Survival Assay

This protocol outlines a method to assess the radiosensitizing effect of 5-Iodouridine on cancer cells.

Materials:

-

Complete cell culture medium

-

5-Iodouridine stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well cell culture plates

-

X-ray irradiator

-

Crystal violet staining solution (0.5% w/v in 20% methanol)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) into 6-well plates.

-

Allow the cells to attach and grow for 24 hours.

-

-

5-Iodouridine Treatment:

-

Prepare working solutions of 5-Iodouridine in complete culture medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM).[5] Include a vehicle control (medium with the same final concentration of DMSO).

-

Replace the medium in the wells with the prepared 5-Iodouridine solutions or vehicle control.

-

Incubate the cells for a duration equivalent to at least one cell cycle (e.g., 24-48 hours) to allow for incorporation of the drug into the DNA.[4]

-

-

Irradiation:

-

Transport the plates to the irradiator.

-

Expose the cells to varying doses of X-ray radiation (e.g., 0, 2, 4, 6 Gy).

-

-

Colony Formation:

-

After irradiation, carefully remove the medium containing 5-Iodouridine and wash the cells once with PBS.

-

Add fresh complete culture medium to each well.

-

Incubate the plates for 10-14 days, or until visible colonies are formed.

-

-

Staining and Counting:

-

Remove the medium and gently wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

Plot the surviving fraction as a function of the radiation dose to generate survival curves.

-

Compare the survival curves of cells treated with 5-Iodouridine to the vehicle control to determine the radiosensitizing effect.

-

Protocol 3: Antiviral Plaque Reduction Assay

This protocol details the evaluation of 5-Iodouridine's antiviral activity against lytic viruses like Herpes Simplex Virus (HSV).[1]

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for HSV)

-

Virus stock of known titer (Plaque Forming Units/mL)